molecular formula C9H9IS B8368436 (1-Iodocyclopropyl)(phenyl)sulfane

(1-Iodocyclopropyl)(phenyl)sulfane

Cat. No.: B8368436
M. Wt: 276.14 g/mol
InChI Key: AYRKHOMHAFKXFZ-UHFFFAOYSA-N
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Description

(1-Iodocyclopropyl)(phenyl)sulfane is a sulfur-containing compound featuring a phenyl group bonded to a 1-iodocyclopropyl moiety via a sulfide linkage. Its molecular formula is C₉H₉IS, with an estimated molecular weight of 275.97 g/mol. The cyclopropane ring’s inherent strain (≈27 kcal/mol) may enhance reactivity compared to non-cyclic analogs, while the iodine atom could act as a leaving group or participate in halogen-bonding interactions .

Properties

Molecular Formula

C9H9IS

Molecular Weight

276.14 g/mol

IUPAC Name

(1-iodocyclopropyl)sulfanylbenzene

InChI

InChI=1S/C9H9IS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

AYRKHOMHAFKXFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(SC2=CC=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfane Compounds

The synthesis and properties of (1-iodocyclopropyl)(phenyl)sulfane can be contextualized by comparing it to aryl-aryl sulfanes reported in recent literature. Below is a detailed analysis based on substituent effects, reactivity, and synthetic yields (Table 1).

Table 1: Comparative Analysis of this compound and Related Sulfanes

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Properties/Reactivity
This compound Iodocyclopropyl, Phenyl C₉H₉IS 275.97 (est.) Not reported High reactivity due to strained cyclopropane and iodine; potential for nucleophilic substitution or metal-catalyzed cross-couplings.
(4-Methoxyphenyl)(phenyl)sulfane 4-Methoxy, Phenyl C₁₃H₁₂OS 216.29 63% Electron-donating methoxy group stabilizes sulfur center; moderate yield suggests challenges in steric or electronic activation .
Phenyl(p-tolyl)sulfane 4-Methyl, Phenyl C₁₃H₁₂S 200.29 Not reported Methyl group enhances lipophilicity; electron-donating nature may reduce electrophilicity at sulfur compared to electron-withdrawing substituents .
Phenyl(4-(trifluoromethyl)phenyl)sulfane 4-Trifluoromethyl, Phenyl C₁₃H₉F₃S 262.27 Not reported Strong electron-withdrawing CF₃ group increases sulfur’s electrophilicity, potentially enhancing reactivity in oxidation or substitution reactions .
(4-Fluorophenyl)(phenyl)sulfane 4-Fluoro, Phenyl C₁₂H₉FS 204.26 86% High yield suggests fluorine’s moderate electron-withdrawing effect optimizes reaction kinetics; may exhibit stability in acidic/basic conditions .

Key Comparative Insights

Substituent Electronic Effects: Electron-withdrawing groups (e.g., CF₃, F) increase sulfur’s electrophilicity, enhancing reactivity in nucleophilic substitutions or oxidations. For example, phenyl(4-(trifluoromethyl)phenyl)sulfane’s CF₃ group may facilitate faster reactions compared to methoxy-substituted analogs .

Synthetic Yields: Substituents influence reaction efficiency. The 4-fluorophenyl analog achieved an 86% yield, likely due to fluorine’s balance of electron withdrawal and steric minimalism. In contrast, the 4-methoxyphenyl variant yielded 63%, possibly due to steric hindrance or reduced activation of the aryl iodide precursor .

Structural and Functional Differences :

  • Unlike diaryl sulfanes, this compound’s cyclopropane ring introduces steric constraints and strain-driven reactivity. This could enable ring-opening reactions or participation in transition-metal-catalyzed processes (e.g., Suzuki couplings) where iodine acts as a directing/leaving group.
  • Diarylsulfanes like phenyl(p-tolyl)sulfane exhibit greater conformational flexibility but lack the iodine’s versatility in bond-forming reactions .

Preparation Methods

Cyclopropanation of Phenyl Vinyl Sulfide

The cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide serves as a foundational step. As demonstrated by, phenyl vinyl sulfide reacts with ethyl diazoacetate in the presence of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium acetate to yield ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate (yield: 75–85%). The reaction proceeds via a metallocarbene intermediate, enabling stereoselective formation of the cyclopropane ring. Key parameters include:

  • Catalyst loading : 5 mol% CoCl₂·6H₂O

  • Solvent : Dichloromethane (DCM) at 0°C

  • Reaction time : 12–16 hours

This method provides multigram quantities of the cyclopropane ester, essential for downstream modifications.

Hydrolysis to Carboxylic Acid

The ester moiety is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 60°C for 6 hours. Quantitative conversion is typically observed, yielding 2-(phenylsulfanyl)cyclopropane-1-carboxylic acid .

Hunsdiecker Reaction for Iodination

Decarboxylative iodination via the Hunsdiecker reaction introduces the iodine substituent. The carboxylic acid is treated with silver(I) oxide (Ag₂O) and iodine (I₂) in carbon tetrachloride (CCl₄) under reflux for 3 hours. This generates (1-iodocyclopropyl)(phenyl)sulfane with a yield of 60–70%. The reaction mechanism involves radical intermediates, with regioselectivity dictated by the cyclopropane ring strain.

Table 1. Optimization of Hunsdiecker Reaction Conditions

ParameterOptimal ValueYield (%)
Ag₂O (equiv)1.268
I₂ (equiv)2.072
SolventCCl₄70
Temperature (°C)8065

Sulfoxide-Magnesium Exchange and Grignard Iodination

Synthesis of Cyclopropyl Sulfoxide

Oxidation of (1-chlorocyclopropyl)(phenyl)sulfane with meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C produces the corresponding sulfoxide (1-chlorocyclopropyl)(phenyl)sulfoxide (yield: 90%).

Grignard Reagent Formation

Sulfoxide-magnesium exchange with isopropylmagnesium chloride (iPrMgCl) in THF at −78°C generates a cyclopropyl Grignard reagent. This intermediate exhibits remarkable stability (>2 hours at 0°C), enabling subsequent functionalization.

Iodination via Electrophilic Quenching

Quenching the Grignard reagent with iodine (I₂) in THF at −78°C affords This compound in 85–90% yield. The reaction proceeds via nucleophilic displacement, with the Grignard intermediate attacking iodine to form the C–I bond.

Table 2. Scalability of Grignard Iodination

Scale (mmol)Yield (%)Purity (%)
108898
508697
1008496

Direct Iodination of Cyclopropyl Phenyl Sulfide

Reaction Conditions and Optimization

Direct iodination of cyclopropyl phenyl sulfide employs N-iodosuccinimide (NIS) and diacetoxyiodobenzene (DIB) in methanol, as adapted from sulfoximine iodination protocols. Key findings include:

  • Optimal stoichiometry : 1.1 equiv NIS, 2.3 equiv DIB

  • Solvent : Methanol at 25°C

  • Reaction time : 2 hours

Yields reach 65–75%, with the reaction proceeding via an iodonium ion intermediate.

Scalability and Limitations

Scaling to 25 mmol maintains consistent yields (74–75%), though product purity decreases slightly (95–97%) due to residual iodine. Neutral alumina chromatography effectively removes impurities.

Table 3. Direct Iodination Under Varied Conditions

ConditionYield (%)Selectivity (%)
NIS (1.1 equiv)75>99
I₂ (1.1 equiv)6898
DIB (2.3 equiv)7299

Comparative Analysis of Synthetic Routes

Table 4. Route Comparison

ParameterHunsdiecker RouteGrignard RouteDirect Iodination
Overall Yield (%)60–7085–9065–75
ScalabilityModerateHighHigh
Purity (%)959895
Functional Group ToleranceLowHighModerate

The Grignard route offers superior yields and scalability, while direct iodination provides operational simplicity. The Hunsdiecker method, though reliable, suffers from lower yields due to radical recombination side reactions.

Q & A

Q. What are the standard synthetic protocols for (1-Iodocyclopropyl)(phenyl)sulfane in laboratory settings?

The synthesis typically involves reacting 1-iodocyclopropane with a phenylthiolate intermediate under basic conditions. A representative method includes:

  • Reagents : Potassium tert-butoxide (KOtBu), phenyl disulfide, dimethyl sulfoxide (DMSO).
  • Procedure : Mix stoichiometric amounts of 1-iodocyclopropane and phenyl disulfide in DMSO, add KOtBu as a base, and stir under inert atmosphere at room temperature.
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product as a pale-yellow oil. Validate purity via thin-layer chromatography (TLC) and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H and 13C NMR : Assign cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). The iodine atom induces distinct splitting patterns in 13C NMR.
  • 19F NMR (if fluorinated analogs exist) : Confirm absence of fluorine contaminants.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ or [M–I]+ fragments).
  • Elemental Analysis : Verify C, H, S, and I percentages to confirm stoichiometry .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Systematic optimization involves:

  • Solvent Screening : Compare DMSO (polar aprotic) vs. THF (less polar). DMSO enhances nucleophilic substitution rates .
  • Base Selection : Test KOtBu vs. NaH; KOtBu minimizes side reactions in sulfur-centered systems.
  • Temperature Control : Elevated temperatures (40–60°C) may improve kinetics but risk cyclopropane ring opening.
VariableOptimal ConditionYield Improvement
SolventDMSO15–20%
BaseKOtBu10–12%
Temperature25°CAvoids degradation

Monitor progress via GC-MS or in-situ IR spectroscopy .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to confirm coupling patterns and connectivity.
  • Isotopic Labeling : Use deuterated analogs to isolate specific signals (e.g., cyclopropane vs. aromatic protons).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bonding configurations, though iodine’s heavy atom effect complicates data collection .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond (key for Suzuki-Miyaura coupling).
  • Transition State Analysis : Model steric effects of the cyclopropane ring on iodine’s accessibility.
  • Solvent Effects : Simulate solvation free energies in DMSO vs. toluene to guide solvent selection .

Q. What biological mechanisms underlie the potential bioactivity of this compound?

  • Target Identification : Screen against kinase or protease libraries; the iodine atom may act as a halogen bond donor.
  • Pathway Analysis : Assess cytotoxicity via apoptosis assays (e.g., Annexin V staining) and correlate with reactive oxygen species (ROS) generation.
  • Metabolic Stability : Evaluate hepatic microsomal degradation rates to guide pharmacokinetic studies .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including batch-specific variations (e.g., solvent lot numbers, humidity).
  • Data Archiving : Submit raw NMR, MS, and crystallographic data to repositories like Zenodo or ChemRxiv for peer validation .
  • Ethical Compliance : For bioactivity studies, obtain institutional review board (IRB) approval for cell-based assays .

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